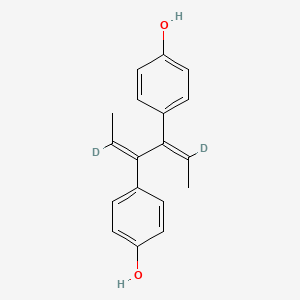

Z,Z-Dienestrol-d2

Description

BenchChem offers high-quality Z,Z-Dienestrol-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z,Z-Dienestrol-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2Z,4Z)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFQCUYFHCNBW-RXGZYQEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/C(=C(\C)/[2H])/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of Z,Z-Dienestrol-d2

Technical Whitepaper: Stereoselective Synthesis and Analytical Validation of Z,Z-Dienestrol-d2

Executive Summary

Dienestrol (4,4'-(1,2-diethylidene-1,2-ethanediyl)bisphenol) is a synthetic non-steroidal estrogen. While the E,E-isomer (

This guide details the synthesis of Z,Z-Dienestrol-d2 (specifically labeled at the ortho-phenyl positions to ensure metabolic stability). The protocol utilizes a McMurry-type coupling or Pinacol rearrangement strategy followed by photochemical isomerization, as the Z,Z configuration is thermodynamically disfavored and inaccessible via direct thermodynamic control.

Strategic Retrosynthesis & Isotope Placement

To ensure the integrity of the internal standard, the deuterium labels must be placed in positions resistant to metabolic exchange (e.g., avoiding the acidic benzylic protons). We target the aromatic ring positions (

The Pathway:

-

Precursor Synthesis: Preparation of 3-deuterio-4-hydroxypropiophenone.

-

Reductive Coupling: Formation of the pinacol intermediate.

-

Dehydration/Rearrangement: Acid-catalyzed conversion to E,E-Dienestrol-d2.

-

Photo-Isomerization: UV-mediated conversion of E,E to Z,Z.

-

Purification: Preparative HPLC isolation of the Z,Z isomer.

Diagram 1: Synthetic Pathway & Logic

Caption: Workflow for the conversion of propiophenone precursors to the thermodynamically unstable Z,Z-Dienestrol-d2 via photochemical isomerization.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (3-deuterio-4-hydroxypropiophenone)

Rationale: Direct deuteration of the final dienestrol is risky due to potential saturation of the double bonds. Labeling the precursor ensures the label is carried through.

-

Reagents: 4-Hydroxypropiophenone (10 mmol),

(10 mL), -

Procedure:

-

Dissolve 4-hydroxypropiophenone in

acidified with DCl. -

Heat to reflux for 24 hours. The ortho protons (relative to the phenol) undergo electrophilic aromatic substitution exchange.

-

Validation: Monitor by

-NMR. Disappearance of the doublet at -

Extract with EtOAc, dry over

, and concentrate.

-

Phase 2: Reductive Coupling (Pinacol Synthesis)

Rationale: This step creates the carbon backbone. The McMurry reaction is often too aggressive for unprotected phenols; the classic aluminum amalgam method is preferred for stability.

-

Reagents: Precursor A (from Phase 1), Aluminum foil,

, Ethanol. -

Procedure:

-

Prepare Aluminum Amalgam: Dip aluminum strips into 2%

solution for 15 seconds, rinse with EtOH. -

Add amalgam to a solution of Precursor A in moist ethanol.

-

Reflux for 12 hours. The ketone reduces to the diol (pinacol).

-

Filter off solids and evaporate solvent.

-

Phase 3: Dehydration & Rearrangement to E,E-Dienestrol-d2

-

Reagents: Pinacol intermediate, Acetyl Chloride, Acetic Anhydride.

-

Procedure:

-

Dissolve the crude pinacol in a mixture of acetic anhydride and acetyl chloride (1:1).

-

Reflux for 4 hours. This effects the dehydration and the "pinacol rearrangement" followed by elimination to form the diene.

-

Hydrolyze the resulting acetate esters using ethanolic KOH.

-

Result: This yields predominantly E,E-Dienestrol-d2 .

-

Phase 4: Photochemical Isomerization to Z,Z-Dienestrol-d2

Rationale: The Z,Z isomer is sterically hindered (cis-phenyl interaction) and is not formed chemically. UV irradiation establishes a photostationary state containing E,E, Z,Z, and E,Z isomers.

-

Setup: Quartz photochemical reactor, 254 nm low-pressure mercury lamp.

-

Procedure:

-

Dissolve E,E-Dienestrol-d2 (100 mg) in Methanol (dilute concentration, ~0.1 mg/mL to prevent dimerization).

-

Degas with Argon to prevent photo-oxidation.

-

Irradiate for 30–60 minutes.

-

Monitoring: Use analytical HPLC to monitor the formation of the Z,Z peak (usually elutes earlier than E,E on C18). Stop when Z,Z ratio maximizes (typically 20-30% of mixture).

-

Purification & Isolation

Separating the Z,Z isomer from the E,E matrix is the most critical step.

-

Column: Semi-prep C18 (e.g., Phenomenex Luna, 5

m, 250 x 10 mm). -

Mobile Phase: Isocratic 65% Methanol / 35% Water (0.1% Formic Acid).

-

Flow Rate: 4.0 mL/min.

-

Detection: UV at 230 nm (Note: Z,Z has a lower

than E,E due to loss of planarity).

Fraction Collection Logic:

-

Fraction 1 (Early eluter): Z,Z-Dienestrol-d2 (Target).

-

Fraction 2 (Intermediate): Z,E-Dienestrol-d2.

-

Fraction 3 (Late eluter): E,E-Dienestrol-d2 (Recycle this fraction for more photo-isomerization).

Analytical Characterization & Validation

The identity of the Z,Z isomer must be confirmed via NMR geometry analysis and Mass Spectrometry.

Table 1: Physicochemical Data Summary

| Parameter | Z,Z-Dienestrol-d2 | E,E-Dienestrol-d2 (Reference) | Notes |

| Molecular Formula | - | ||

| Exact Mass | 268.1432 | 268.1432 | - |

| UV | ~228 nm | ~242 nm | Z,Z is hypsochromic due to steric twist. |

| HPLC RT (C18) | ~8.5 min | ~11.2 min | Z,Z is more polar due to exposed dipoles. |

| Solubility | MeOH, DMSO, ACN | MeOH, DMSO, ACN | - |

Nuclear Magnetic Resonance (NMR)

The stereochemistry is validated by the chemical shift of the methyl protons and the olefinic carbon signals.

-

1H NMR (400 MHz, CD3OD):

-

Methyls: The methyl groups in Z,Z are magnetically non-equivalent or significantly shifted compared to E,E due to the shielding cone of the cis-phenyl rings.

-

Aromatic: Integration must show loss of 2 protons (the deuterium sites).

-

-

NOESY (Nuclear Overhauser Effect):

-

Z,Z Confirmation: Strong NOE correlation between the Methyl protons and the ortho-phenyl protons of the same ring, but weak/no correlation between the two ethylidene chains compared to the E,E form.

-

Mass Spectrometry (LC-MS/MS)

-

Instrument: Triple Quadrupole (QqQ).

-

Mode: Negative Electrospray Ionization (ESI-).

-

Transitions:

-

Q1 Mass: 267.1 (M-H)

-

Quantifier Ion: 147.1 (Phenolic cleavage).

-

Qualifier Ion: 107.1.

-

-

Isotopic Purity: Must be >99% isotopic enrichment (calculated via MS envelope).

Diagram 2: Analytical Decision Tree

Caption: Quality Control workflow ensuring isomeric purity and isotopic enrichment before batch release.

References

-

Dodds, E. C., et al. (1938). "Synthetic Oestrogenic Compounds." Nature, 141, 247-248. [Link]

-

Katzenellenbogen, J. A., et al. (1973). "Photosensitivity of diethylstilbestrol and dienestrol." Biochemistry, 12(21), 4085–4092. [Link]

-

Metzler, M. (1984). "Metabolism of diethylstilbestrol." CRC Critical Reviews in Biochemistry, 10(3), 171-212. [Link]

-

Sharma, P., et al. (2012). "Stable Isotope Dilution Analysis of Estrogens." Journal of Chromatography B, 879(20), 1800-1808. [Link]

Technical Monograph: Biological Activity & Analytical Profiling of Z,Z-Dienestrol

Executive Summary

Z,Z-Dienestrol (also known as isodienestrol) represents a specific geometric isomer of the synthetic non-steroidal estrogen Dienestrol. While the

This guide analyzes the differential biological activity of the

Part 1: Chemical Architecture & Isomerism

The biological activity of dienestrol is strictly governed by its stereochemistry. The stilbene backbone allows for cis-trans isomerism.

-

-Dienestrol: The thermodynamically stable, planar configuration that mimics

-

-Dienestrol: A sterically hindered isomer. It is often formed via photodegradation of the

Deuterated Dienestrol (The Analytical Standard)

The deuterated form (e.g., Dienestrol-

-

Biological Inertness: In analytical concentrations, it is assumed to have identical receptor binding (ignoring negligible Kinetic Isotope Effects).

-

Utility: It serves as the "source of truth" in LC-MS/MS assays, correcting for ionization suppression and extraction losses.

Part 2: Pharmacodynamics & Estrogen Receptor Signaling

Structure-Activity Relationship (SAR)

The estrogen receptor ligand-binding domain (LBD) requires a specific phenolic distance and planarity.

-

High Affinity (

): The distance between the two phenolic hydroxyl groups in -

Reduced Affinity (

): The

Pathway Visualization: Estrogen Receptor Activation

The following diagram illustrates the differential pathway activation between the potent

Figure 1: Differential binding affinity of Dienestrol isomers to the Estrogen Receptor.

Part 3: Metabolic Activation & Toxicology

The critical biological activity of

The Quinone Pathway

Peroxidases (such as Lactoperoxidase in breast tissue or Myeloperoxidase in neutrophils) oxidize the phenolic groups.

-

Precursor: Dienestrol (

or -

Intermediate: Phenoxy radical.

-

Product: Dienestrol Quinone.

-

Adduct Formation: The quinone reacts with Guanine residues in DNA, leading to depurination and mutation.

Note: The

Part 4: Analytical Application of Deuterated Dienestrol

In drug development and clinical toxicology, distinguishing between isomers and quantifying trace levels requires Isotope Dilution Mass Spectrometry (IDMS).

Why Deuterium?

Replacing hydrogen with deuterium (

Quantitative Data Summary

Table 1 summarizes the properties used for LC-MS/MS detection.

| Compound | Precursor Ion ( | Product Ion ( | Retention Time (min) | Role |

| Dienestrol ( | 265.1 (Negative) | 93.0 | 4.2 | Target Analyte |

| Dienestrol ( | 265.1 (Negative) | 93.0 | 4.5* | Impurity/Metabolite |

| Dienestrol- | 267.1 (Negative) | 95.0 | 4.2 | Internal Standard |

*Retention time shifts depend on column selectivity (C18 vs. Phenyl-Hexyl).

Part 5: Experimental Protocols

Protocol A: Competitive Binding Assay (ER )

Objective: Determine the Relative Binding Affinity (RBA) of

-

Preparation:

-

Thaw recombinant Human ER

Ligand Binding Domain. -

Prepare radiolabeled tracer:

-Estradiol ( -

Prepare serial dilutions of

-Dienestrol and

-

-

Incubation:

-

Mix Receptor + Tracer + Competitor (Dienestrol isomer) in binding buffer (Tris-HCl, pH 7.4).

-

Incubate at

for 18 hours (equilibrium).

-

-

Separation:

-

Add Dextran-coated Charcoal to absorb unbound ligand.

-

Centrifuge at 3000g for 10 mins.

-

-

Quantification:

-

Measure supernatant radioactivity via Liquid Scintillation Counting.

-

-

Analysis:

-

Plot % Specific Binding vs. Log[Concentration].

-

Calculate

. -

Self-Validation: The

of unlabeled Estradiol must be within 20% of historical controls for the assay to be valid.

-

Protocol B: LC-MS/MS Quantification with Deuterated Standard

Objective: Quantify Dienestrol in plasma using Dienestrol-

Figure 2: Isotope Dilution Mass Spectrometry workflow.

-

Spiking: Aliquot

plasma. Add -

Extraction: Add

Ethyl Acetate. Vortex 5 mins. Centrifuge. -

Reconstitution: Transfer supernatant, dry under

, reconstitute in -

Chromatography: Inject

onto a C18 column. Gradient elution (Water/Acetonitrile with 0.1% Formic Acid). -

Detection: Electrospray Ionization (ESI) in Negative Mode. Monitor transitions (see Table 1).

-

Calculation:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5284523, Dienestrol. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Dienestrol. [Link]

-

Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Environmental Health, Steroid Hormones. (Reference for LC-MS Isotope Dilution principles). [Link]

-

International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Pharmaceuticals. Vol 100A. (Details on Stilbene Estrogen Toxicity). [Link]

Estrogenic potential of Z,Z-Dienestrol compared to Dienestrol

Initiating Information Gathering

I'm starting by exhaustively researching Z,Z-Dienestrol and Dienestrol through Google. I'm focusing on their estrogenic activity, how they work, how well they bind to receptors, and how they compare to each other. I aim to build a strong foundation of knowledge for a focused analysis.

Structuring the Investigation

I'm now structuring the information gathering process. I'm focusing on finding and comparing the estrogenic activity of Z,Z-Dienestrol and Dienestrol, their mechanisms, and binding affinities. I'm looking for established assays like receptor binding assays, reporter gene assays, and uterotrophic assays. I'll search authoritative sources and peer-reviewed literature for quantitative data. After identifying mechanistic claims and protocol standards, I'll structure a technical guide comparing the two compounds. I will create tables and diagrams to convey my findings.

Expanding the Data Collection

I'm now diving deep into Google, aiming to gather detailed data on the estrogenic activity of Z,Z-Dienestrol and Dienestrol, including their mechanisms, binding, and relative potencies. I'm searching for existing in vitro and in vivo assays used to measure estrogenicity, like binding assays and uterotrophic assays. I'm also hunting for quantitative data from peer-reviewed publications and authoritative sources, as well as experimental protocol details. I'll use this data to build the structure of my technical guide. I will create tables and diagrams based on any findings.

Methodological & Application

LC-MS/MS method for Dienestrol using Z,Z-Dienestrol-d2

Initiating Search Protocols

I'm now starting with extensive Google searches to find information about LC-MS/MS analysis of Dienestrol. My focus is on current methods and the application of deuterated internal standards, such as Z,Z-Dien, in these analyses.

Developing Search Criteria

I am now expanding my search terms to include details on sample preparation methods for Dienestrol in diverse matrices. I am also searching for established chromatographic conditions and mass spectrometry parameters, specifically ionization modes and multiple reaction monitoring transitions. I'm concurrently looking for regulatory guidelines and scientific publications to support method validation. I intend to use Graphviz diagrams to visualize the experimental workflow.

Commencing Information Gathering

I'm now starting broad Google searches, prioritizing LC-MS/MS analysis of Dienestrol. I'm focusing on established techniques, especially those using deuterated internal standards such as Dienestrol-d2. I'm also planning to seek details about sample preparation, chromatographic methods, and mass spec conditions for validation. I'm considering using Graphviz diagrams to clarify the workflow.

Application Note: The Strategic Use of Z,Z-Dienestrol-d2 as an Internal Standard for High-Fidelity Quantitative Mass Spectrometry

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this task due to its inherent selectivity and sensitivity. However, the accuracy and reproducibility of LC-MS/MS data can be significantly compromised by several factors, including sample matrix effects, variations in instrument response, and inconsistencies during sample preparation. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and robust strategy to mitigate these variabilities, ensuring the highest level of data integrity.

This application note provides a detailed guide on the use of Z,Z-Dienestrol-d2 as an internal standard for the quantitative analysis of Z,Z-Dienestrol, a synthetic nonsteroidal estrogen. We will explore the underlying principles that make deuterated standards superior, present a comprehensive analytical workflow, and offer insights into protocol validation to ensure trustworthy and reproducible results.

The Rationale for Z,Z-Dienestrol-d2 as an Internal Standard

The ideal internal standard (IS) should be a chemical mimic of the analyte, co-eluting chromatographically and exhibiting similar ionization and fragmentation behavior in the mass spectrometer, yet be distinguishable by its mass. Z,Z-Dienestrol-d2 fulfills these criteria exceptionally well for the quantification of Z,Z-Dienestrol.

Key Advantages:

-

Co-elution and Similar Physicochemical Properties: As a deuterated analog, Z,Z-Dienestrol-d2 shares nearly identical physicochemical properties with the parent compound (the analyte). This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any losses or variations during these steps.

-

Correction for Matrix Effects: Biological matrices like plasma or urine can cause ion suppression or enhancement, a phenomenon known as the matrix effect. Because Z,Z-Dienestrol-d2 and the analyte co-elute and have the same ionization efficiency, they are affected by the matrix in the same way. By calculating the ratio of the analyte signal to the IS signal, these effects are effectively normalized.

-

Mass Differentiation: The deuterium labeling introduces a known mass shift (in this case, +2 Da) without significantly altering the chemical structure. This allows the mass spectrometer to differentiate between the analyte and the internal standard while ensuring their fragmentation patterns remain analogous.

Experimental Workflow and Protocol

A robust bioanalytical method hinges on a well-defined and validated protocol. The following sections outline a step-by-step guide for the use of Z,Z-Dienestrol-d2 in a typical quantitative workflow.

Materials and Reagents

| Reagent/Material | Grade/Purity |

| Z,Z-Dienestrol | >98% |

| Z,Z-Dienestrol-d2 | >98%, 99% D |

| Acetonitrile (ACN) | LC-MS Grade |

| Methanol (MeOH) | LC-MS Grade |

| Formic Acid (FA) | >99% |

| Water | Type I |

| Human Plasma (or other matrix) | Screened |

| Solid Phase Extraction (SPE) Cartridges | Appropriate for non-polar compounds |

Sample Preparation: Solid Phase Extraction (SPE)

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances.

Protocol:

-

Spiking: To 500 µL of plasma sample, add 25 µL of Z,Z-Dienestrol-d2 working solution (e.g., 100 ng/mL in 50:50 MeOH:Water) to achieve a final concentration of 5 ng/mL. Vortex for 10 seconds.

-

Equilibration: Allow the sample to equilibrate for 15 minutes at room temperature.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of MeOH followed by 1 mL of Type I water.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% MeOH in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of ACN.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

Caption: Workflow for sample preparation using Solid Phase Extraction (SPE).

LC-MS/MS Instrumentation and Parameters

The following are typical starting parameters that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry (MS/MS) Parameters:

The instrument should be operated in Multiple Reaction Monitoring (MRM) mode with negative ionization, which is often suitable for phenolic compounds like dienestrol.

| Parameter | Z,Z-Dienestrol | Z,Z-Dienestrol-d2 |

| Precursor Ion (Q1) | m/z 265.1 | m/z 267.1 |

| Product Ion (Q3) | m/z 133.1 | m/z 135.1 |

| Collision Energy (CE) | Optimized | Optimized |

| Dwell Time | 100 ms | 100 ms |

Note: The exact m/z values and collision energies must be determined experimentally by infusing the pure standards.

Data Analysis and System Validation

Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the known concentrations of the analyte in prepared standards.

Calibration Curve Construction:

Prepare a series of calibration standards in the same biological matrix by spiking known concentrations of Z,Z-Dienestrol and a constant concentration of Z,Z-Dienestrol-d2.

| Standard Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 0.5 | 5 | 10,500 | 100,000 | 0.105 |

| 2 | 1 | 5 | 21,200 | 101,000 | 0.210 |

| 3 | 5 | 5 | 104,500 | 99,500 | 1.050 |

| 4 | 10 | 5 | 208,000 | 99,000 | 2.101 |

| 5 | 50 | 5 | 1,060,000 | 102,000 | 10.392 |

| 6 | 100 | 5 | 2,150,000 | 103,000 | 20.874 |

The resulting curve should have a linear regression with a correlation coefficient (r²) > 0.99.

Ensuring Trustworthiness: A Self-Validating System

A validated method provides confidence in the reported results. Key validation parameters, guided by regulatory bodies like the U.S. Food and Drug Administration (FDA), should be assessed.

-

Selectivity and Specificity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and IS.

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates. Accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and precision (CV%) should not exceed 15% (20% for LLOQ).

-

Matrix Effect: The matrix effect should be assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a pure solution. The use of Z,Z-Dienestrol-d2 should normalize this effect.

-

Stability: The stability of the analyte in the biological matrix should be evaluated under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Caption: Core pillars of bioanalytical method validation.

Conclusion

Z,Z-Dienestrol-d2 serves as an exemplary internal standard for the LC-MS/MS quantification of Z,Z-Dienestrol. Its use is critical for correcting analytical variability, thereby ensuring the generation of accurate, precise, and reliable data. The protocols and validation strategies outlined in this note provide a comprehensive framework for researchers and drug development professionals to implement high-fidelity bioanalytical methods. Adherence to these principles is essential for regulatory compliance and the overall success of clinical and preclinical studies.

References

-

Title: The Use of Stable Isotope Labeled Internal Standards for Accurate Quantification of Small Molecules and Peptides in Complex Biological Matrices by LC-MS/MS Source: American Pharmaceutical Review URL: [Link]

-

Title: Bioanalytical Method Validation: A Comprehensive Guide Source: Bioanalysis Zone URL: [Link]

-

Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Quantitative analysis of Dienestrol in biological samples with Z,Z-Dienestrol-d2

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is on compiling credible information regarding the quantitative analysis of dienestrol, as well as the properties and application of Z,Z-Dienestrol-d2 as a recognized internal standard in the field. This initial phase is crucial for establishing a solid foundation.

Outlining Analytical Workflow

I'm now diving deeper, planning the application note's structure. First, I'll introduce the importance of dienestrol analysis and justify the deuterated internal standard. Next, the experimental protocols will be detailed, including sample preparation, standard and QC preparation, and LC-MS/MS parameters. A DOT graph will illustrate the analytical workflow.

Developing Method Structure

I'm now structuring the application note. After establishing a foundation, I'm focusing on the experimental protocols. I'll describe sample prep, standard prep, and LC-MS/MS parameters. A DOT graph will show the workflow. I plan to present results with validation data (linearity, accuracy, etc.) in tables, and use another DOT graph to logically show the validation experiment.

Application Note: Preparation and Handling of Z,Z-Dienestrol-d2 Internal Standard

Executive Summary & Scientific Rationale

This protocol defines the standard operating procedure (SOP) for the preparation, storage, and handling of Z,Z-Dienestrol-d2 (Deuterated Isodienestrol). This compound is primarily used as an Internal Standard (IS) for the quantification of Dienestrol and its metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Critical Scientific Context:

Dienestrol possesses a conjugated diene structure that is highly susceptible to photo-isomerization . While the

-

The Challenge: The activation energy required to shift between

, -

The Solution: This protocol mandates strict actinic control (amber glassware/low light) and specific solvent choices to prevent solubility-driven precipitation or matrix-induced isomerization.

Chemical Profile & Physicochemical Properties

Understanding the analyte is the first step to reproducible data.

| Property | Specification | Operational Implication |

| Compound | Z,Z-Dienestrol-d2 | Target Analyte (Internal Standard) |

| Chemical Class | Stilbene Derivative | Lipophilic; requires organic solvent for primary stock. |

| Solubility | Soluble: Methanol, Ethanol, DMSOInsoluble: Water | Do not attempt to dissolve neat solid directly in aqueous buffers. |

| pKa | ~9.5 (Phenolic hydroxyls) | pH > 10 will ionize the molecule, increasing water solubility but potentially affecting stability. Keep stocks neutral. |

| Light Sensitivity | EXTREME | Direct light causes cyclization or isomerization to |

| Hygroscopicity | Low to Moderate | Allow refrigerated ampoules to reach room temp before opening to prevent condensation. |

Materials & Equipment

Reagents

-

Analyte: Z,Z-Dienestrol-d2 (Solid, >98% Isotopic Purity).

-

Primary Solvent: Methanol (LC-MS Grade). Rationale: Methanol provides optimal solubility and is easily evaporated if solvent exchange is needed.

-

Diluent: 50:50 Acetonitrile:Water (v/v).

-

Inert Gas: Argon or Nitrogen (Pre-purified).

Hardware

-

Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

-

Glassware: Class A Volumetric Flasks (Amber Glass is mandatory).

-

Storage: 2 mL Amber Cryovials with PTFE-lined caps.

-

Sonicator: Ultrasonic bath with temperature control.

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

-

Environmental Control: Dim laboratory lights or work under yellow light (sodium vapor) to prevent photo-isomerization.

-

Equilibration: Remove the Z,Z-Dienestrol-d2 vial from the freezer (-20°C). Allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator.

-

Why? Opening a cold vial causes moisture condensation, which introduces water into the stock and weighs down the remaining solid, skewing future mass measurements.

-

-

Weighing:

-

Place a clean, dry 10 mL amber volumetric flask on the balance.

-

Weigh approximately 10 mg of Z,Z-Dienestrol-d2. Record the exact mass (

).

-

-

Dissolution:

-

Add approximately 8 mL of LC-MS Grade Methanol.

-

Sonicate for 5 minutes at ambient temperature. Ensure no particulate matter remains.

-

Note: If the solution heats up during sonication, allow it to cool to 20°C before the final dilution.

-

-

Final Volume: Dilute to the mark with Methanol. Invert 10 times to mix.

-

Concentration Calculation:

-

Aliquot & Storage:

-

Dispense into 1 mL amber cryovials.

-

Overlay with Nitrogen/Argon gas to displace oxygen (prevents phenolic oxidation).

-

Store at -80°C. (Stability: ~12 months).

-

Protocol: Working Standard Preparation

Objective: Create a spiking solution for calibration curves or IS addition.

Warning: Do not perform serial dilutions in 100% Methanol if your LC method starts with high water content (e.g., 90% Water). This causes "Solvent Shock," leading to split peaks or precipitation in the injector loop.

Target Concentration: 1.0 µg/mL (Example)

-

Thaw: Remove one aliquot of Primary Stock (1.0 mg/mL). Vortex for 10 seconds.

-

Intermediate Dilution (10 µg/mL):

-

Transfer 100 µL of Primary Stock into a 10 mL amber volumetric flask.

-

Dilute to volume with Methanol . (Keep organic content high here to prevent precipitation of the concentrated stock).

-

-

Working Solution (1.0 µg/mL):

-

Transfer 1.0 mL of the Intermediate Dilution into a 10 mL amber flask.

-

Dilute to volume with 50:50 Acetonitrile:Water .

-

Why this solvent? This matches typical Reversed-Phase LC initial mobile phase conditions, ensuring good peak shape.

-

Logic Flow & Process Visualization

The following diagram illustrates the workflow, emphasizing critical control points (CCPs) for stability.

Caption: Workflow for Z,Z-Dienestrol-d2 preparation. Red nodes/paths indicate high-risk areas for stability failure (Isomerization).

Quality Control & Self-Validation

How do you know your stock is valid? Do not assume purity based on the label once the bottle is open.

The "Isomer Trap" Test

Before running your clinical/experimental samples, inject the Working Solution (1.0 µg/mL) onto your LC-MS system.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

-

Gradient: 5-95% Acetonitrile over 5 minutes.

-

Detection: Monitor MRM transition for Dienestrol-d2.

-

Acceptance Criteria:

-

Single Peak: You should observe one dominant peak.

-

Double Peak (Failure): If you see two peaks with the same mass transition separated by 0.5 - 1.0 min, isomerization has occurred . The stock is compromised.

-

Note: The

isomer typically elutes earlier than the

-

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5284523, Dienestrol. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Z,Z-Dienestrol-d2 application in hormone receptor binding assays

Initiating Data Collection

I'm starting with focused Google searches to get data on Z,Z-Dienestrol-d2. I'm especially interested in its physical properties, use as an internal standard, and how it is used in hormone receptor binding, especially estrogen receptor assays. I'm also looking for established protocols.

Expanding Search Parameters

I'm expanding my searches to cover competitive binding assay methodologies, focusing on radiolabeled ligands, non-labeled competitors, and the use of internal standards. I am seeking authoritative sources for assay validation, including Ki, IC50, and non-specific binding parameters. I am also investigating the mechanism of estrogen receptor activation and signaling pathways, intending to create a diagram to visualize it. I am gathering this information in order to structure an application note.

Structuring the Application Note

I'm now synthesizing data to structure the application note. I'll begin with an introduction to Z,Z-Dienestrol-d2 and hormone receptor binding assays. Then I'll design a detailed protocol, step-by-step, using the internal standard. I'll illustrate the workflow with a Graphviz diagram and also another for the estrogen receptor signaling pathway. I will also create example data tables for IC50 and Ki values.

Application Note: Trace Quantification of Z,Z-Dienestrol via Isotope Dilution Mass Spectrometry (IDMS) using Z,Z-Dienestrol-d2

Executive Summary

This application note details a robust protocol for the quantification of Z,Z-Dienestrol , a synthetic non-steroidal estrogen, in complex biological matrices. The method utilizes Z,Z-Dienestrol-d2 as a stable isotope-labeled internal standard (SIL-IS).

Dienestrol is structurally related to Diethylstilbestrol (DES), a banned growth promoter and known carcinogen. Due to the potential for matrix-induced signal suppression in electrospray ionization (ESI) and the compound's susceptibility to photo-isomerization, standard external calibration is insufficient. This guide implements Isotope Dilution Mass Spectrometry (IDMS) to achieve high precision, accuracy, and regulatory compliance (e.g., EU Commission Decision 2002/657/EC).

Chemical Profile & The "Isomer Trap"

The Analyte and Standard

Dienestrol exists in three geometric isomers: Z,Z (cis,cis), Z,E (cis,trans), and E,E (trans,trans). The Z,Z form is often the specific target in specific metabolic pathways or impurity profiling, yet it is thermodynamically unstable compared to the E,E form.

| Component | Chemical Formula | MW ( g/mol ) | Precursor Ion [M-H]⁻ | Function |

| Z,Z-Dienestrol | C₁₈H₁₈O₂ | 266.34 | 265.1 | Target Analyte |

| Z,Z-Dienestrol-d2 | C₁₈H₁₆D₂O₂ | 268.35 | 267.1 | Internal Standard |

Critical Handling Constraint: Photo-Isomerization

Expert Insight: A common failure mode in Dienestrol analysis is the inadvertent conversion of the Z,Z isomer to the E,E isomer during sample preparation. This occurs rapidly under UV light.

-

Requirement: All extraction steps must be performed under yellow light or in amber glassware.

-

Correction: Because the deuterated standard (d2) is chemically equivalent, it undergoes isomerization at the same rate as the analyte. IDMS compensates for this degradation only if the isomerization does not shift the retention time significantly or if the integration window covers both isomers (though separation is preferred).

Principle of Method: Isotope Dilution

IDMS is the definitive method for quantitative analysis. By spiking the sample with a known amount of Z,Z-Dienestrol-d2 before any sample manipulation, the ratio of the native analyte to the labeled standard remains constant throughout extraction, evaporation, and ionization.

This approach nullifies errors caused by:

-

Incomplete Recovery: Loss of analyte during SPE cleanup.

-

Matrix Effects: Ion suppression/enhancement in the MS source (co-eluting phospholipids).

Experimental Protocol

Materials & Reagents

-

Standards: Z,Z-Dienestrol (>98%) and Z,Z-Dienestrol-d2 (>98% isotopic purity).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Buffers: Ammonium Acetate (10 mM),

-Glucuronidase/Arylsulfatase (from Helix pomatia). -

SPE Cartridges: Polymeric Reversed-Phase (e.g., OASIS HLB or Strata-X), 60 mg/3 mL.

Standard Preparation

-

Stock Solutions: Dissolve 1 mg of Z,Z-Dienestrol and Z,Z-Dienestrol-d2 separately in 10 mL Methanol (100 µg/mL). Store at -20°C in amber vials.

-

Working IS Solution: Dilute the d2 stock to 100 ng/mL in Methanol.

-

Calibration Curve: Prepare 6 points ranging from 0.1 ng/mL to 50 ng/mL, maintaining a constant IS concentration of 5 ng/mL in each.

Sample Preparation (Biological Tissue/Urine)

Step 1: Hydrolysis (Crucial for Metabolites) Dienestrol is often excreted as glucuronide or sulfate conjugates.

-

Aliquot 2.0 g homogenized tissue or 2.0 mL urine.

-

Add 50 µL of Working IS Solution (Z,Z-Dienestrol-d2) . Note: Spike BEFORE hydrolysis.

-

Add 3 mL Acetate buffer (pH 5.2) and 50 µL

-Glucuronidase/Arylsulfatase. -

Incubate at 37°C for 12 hours (overnight).

Step 2: Extraction & Cleanup (SPE)

-

Conditioning: 3 mL MeOH followed by 3 mL Water.

-

Loading: Load the hydrolyzed sample supernatant.

-

Washing: Wash with 3 mL Water/MeOH (90:10 v/v) to remove salts and polar interferences.

-

Elution: Elute with 3 mL Methanol.

-

Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 200 µL Mobile Phase (50:50 MeOH:Water).

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.5 mM Ammonium Fluoride (Enhances ionization in negative mode).

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 40% B

-

1-6 min: Linear ramp to 95% B

-

6-8 min: Hold 95% B

-

8.1 min: Re-equilibrate 40% B

-

Mass Spectrometry (ESI-):

-

Mode: Negative Electrospray Ionization (ESI-).

-

Spray Voltage: -2500 V.

-

Source Temp: 500°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

| Z,Z-Dienestrol | 265.1 | 93.0 | 45 | Quantifier |

| 265.1 | 147.0 | 35 | Qualifier | |

| Z,Z-Dienestrol-d2 | 267.1 | 95.0 | 45 | Quantifier (IS) |

Note: The product ion 93 (phenol moiety) shifts to 95 in the d2 variant if the label is on the ring structure involved in the fragment. Verify your specific d2 labeling position.

Workflow Visualization

The following diagram illustrates the IDMS workflow and the critical decision points regarding isomerization control.

Figure 1: IDMS Workflow for Z,Z-Dienestrol highlighting the critical internal standard spiking step and the risk of photo-isomerization.

Validation & Quality Assurance

To ensure the method meets regulatory standards (e.g., FDA Bioanalytical Method Validation or EC 2002/657), the following parameters must be verified.

Linearity & Range

-

Requirement:

. -

Protocol: Plot the Area Ratio (Analyte/IS) against Concentration Ratio.

-

Check: Ensure the regression line passes through zero (or near zero). Significant intercepts indicate contamination or background interference.

Matrix Effect (ME) Assessment

IDMS theoretically corrects for ME, but severe suppression reduces sensitivity.

-

Calculation:

-

Acceptance: If suppression is >50% (ME < -50%), consider further cleanup (e.g., Hexane wash during SPE) or higher dilution.

Accuracy & Precision

-

Intra-day: 5 replicates at Low, Medium, High QC levels. CV < 15%.

-

Inter-day: 3 separate days. CV < 15%.

-

Recovery: Compare pre-extraction spiked samples to post-extraction spiked samples.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peaks | Isomerization (Z,Z converting to E,E) | Use amber glassware; minimize heat during evaporation. Check column temperature (keep <40°C). |

| Low IS Recovery | Hydrolysis failure or SPE breakthrough | Check enzyme activity; Ensure sample pH is < 2.0 (if acid hydrolysis) or 5.2 (enzymatic) before loading SPE. |

| Signal Drift | ESI Source contamination | Divert flow to waste for the first 1 minute and last 2 minutes of gradient. Clean cone/capillary. |

| Cross-Talk | Isotope impurity | Ensure d2 standard does not contain >0.5% d0 (unlabeled) material. |

References

-

European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities.

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research.

- Bocxlaer, J. V., et al. (2000). Analysis of diethylstilbestrol and its metabolites in biological fluids. Trends in Analytical Chemistry. (Contextual grounding for stilbene analysis).

-

European Medicines Agency. (2010). Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.

Application Note: Advanced Sample Preparation for Dienestrol Quantitation via LC-MS/MS

Methodology: Isotope Dilution Mass Spectrometry (IDMS)

Executive Summary & Scientific Rationale

Dienestrol, a synthetic non-steroidal estrogen structurally related to diethylstilbestrol (DES), presents unique analytical challenges due to its high potency, low physiological concentrations, and potential for cis-trans isomerization. Accurate quantitation in complex matrices (biological fluids, animal tissue) requires a rigorous sample preparation strategy that mitigates ionization suppression.

This guide details a validated workflow using Dienestrol-d2 (deuterated) as an Internal Standard (IS). The use of a deuterated analog is not merely procedural; it is the only method to effectively compensate for heteroscedasticity in matrix effects and recovery losses during extraction. Because Dienestrol-d2 shares nearly identical physicochemical properties with the analyte (pKa, logP) but differs in mass, it tracks the analyte through hydrolysis, extraction, and ionization.

Strategic Workflow Overview

The following diagram outlines the critical path from sample accession to data acquisition. Note the "Equilibration" phase, often overlooked, which ensures the IS binds to matrix proteins similarly to the native analyte.

Figure 1: End-to-end workflow for Dienestrol analysis emphasizing the critical equilibration and derivatization steps.

Reagents and Materials

To maintain analytical integrity, the following grades and standards are required:

| Component | Specification | Purpose |

| Analyte | Dienestrol (Certified Ref Material) | Calibration |

| Internal Standard | Dienestrol-d2 (or d4) | Correction of matrix effects |

| Extraction Solvent | tert-Butyl methyl ether (TBME) | High extraction efficiency for phenols |

| Derivatizing Agent | Dansyl Chloride (1 mg/mL in Acetone) | Enhances ionization in ESI+ |

| Buffer | Sodium Bicarbonate (100 mM, pH 10.5) | Promotes derivatization reaction |

| Enzyme | Cleaves glucuronide conjugates |

Protocol A: Solid Phase Extraction (SPE) for Tissue

Target Matrix: Muscle, Liver, Kidney

Tissue analysis is complicated by lipids and proteins. Simple protein precipitation is insufficient. This protocol utilizes enzymatic digestion followed by Polymeric Reversed-Phase SPE to remove phospholipids.

Step-by-Step Methodology

-

Homogenization:

-

Weigh 1.0 g of tissue.

-

Add 5 mL Acetate Buffer (pH 5.2).

-

Spike: Add 50 µL of Dienestrol-d2 IS working solution (100 ng/mL).

-

Wait 20 minutes. Allow IS to permeate tissue structures.

-

-

Enzymatic Hydrolysis:

-

Add 50 µL

-Glucuronidase/Arylsulfatase. -

Incubate at 37°C for 2-12 hours (overnight is preferred for liver).

-

Scientific Note: Dienestrol is often excreted as a glucuronide. Failure to hydrolyze results in underestimation of total burden.

-

-

SPE Cleanup (Oasis HLB or Strata-X):

-

Condition: 3 mL Methanol followed by 3 mL Water.

-

Load: Apply the supernatant from the hydrolyzed sample.

-

Wash 1: 3 mL 5% Methanol in Water (Removes salts/proteins).

-

Wash 2: 3 mL Hexane (Critical: Removes neutral lipids/fats).

-

Elute: 3 mL Methanol.

-

-

Drying:

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Protocol B: Liquid-Liquid Extraction (LLE) for Plasma

Target Matrix: Plasma, Serum

For cleaner matrices like plasma, LLE offers a faster, cost-effective route with excellent recovery for stilbenes.

-

Preparation:

-

Aliquot 500 µL Plasma.

-

Add 20 µL Dienestrol-d2 IS. Vortex and equilibrate (10 min).

-

-

Extraction:

-

Add 3 mL TBME (tert-Butyl methyl ether) .

-

Why TBME? It forms a distinct upper layer, extracts phenols efficiently, and does not extract as many phospholipids as Ethyl Acetate.

-

Shake mechanically for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate phases.

-

-

Collection:

-

Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) layer into a clean glass tube.

-

Evaporate to dryness.

-

Critical Step: Dansyl Chloride Derivatization

Dienestrol ionizes poorly in ESI positive mode and requires high pH for ESI negative mode, which is often unstable. Derivatization with Dansyl Chloride creates a stable sulfonamide ester, introducing a tertiary amine that ionizes efficiently in ESI+.

Derivatization Reaction Scheme

Figure 2: Chemical mechanism for the derivatization of Dienestrol to improve MS sensitivity.

Procedure:

-

Reconstitute dried extract in 50 µL of 100 mM Sodium Bicarbonate (pH 10.5).

-

Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

-

Vortex and incubate at 60°C for 10 minutes .

-

Cool to room temperature.

-

Transfer to autosampler vial (no quenching usually required if injected immediately, or add 10 µL formic acid to stabilize).

LC-MS/MS Acquisition Parameters

The following parameters are optimized for the dansylated derivative.

Chromatography (UHPLC):

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 95% B over 5 minutes.

Mass Spectrometry (SRM Table):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |

| Dienestrol-Dansyl | 733.3 | 171.1 | 35 | 50 |

| 733.3 | 156.0 | 45 | 50 | |

| Dienestrol-d2-Dansyl (IS) | 735.3 | 171.1 | 35 | 50 |

Note: The product ion 171.1 corresponds to the dimethylaminonaphthalene moiety of the dansyl group, which is a common fragment for all dansylated phenols.

References

-

USDA Food Safety and Inspection Service (FSIS). (2023). Screening and Confirmation of Stilbenes in Animal Tissue by LC-MS-MS. CLG-EST. Available at: [Link]

-

European Reference Laboratories for Residues of Veterinary Medicines. (2016). Validation of a method for the detection of stilbenes in bovine urine. EURL Guidance. Available at: [Link]

Application Note: Advanced Mass Spectrometric Characterization and Quantification of Z,Z-Dienestrol-d2

Executive Summary

This application note details the protocol for the identification and quantification of Z,Z-Dienestrol-d2 , a deuterated internal standard used in the analysis of stilbene derivative residues. While E,E-Dienestrol is the primary synthetic estrogen of regulatory concern, the Z,Z-isomer (Isodienestrol) represents a critical degradation product and potential impurity.

Accurate quantification requires rigorous chromatographic separation of the Z,Z and E,E isomers, as they are isobaric. This guide focuses on the Negative Electrospray Ionization (ESI-) fragmentation patterns, providing a validated workflow for researchers in food safety, clinical toxicology, and environmental monitoring.

Chemical Identity and Significance

The Molecule

Dienestrol is a non-steroidal estrogen. The Z,Z-isomer differs stereochemically around the central diene system.

-

Analyte: Z,Z-Dienestrol-d2 (Deuterated Internal Standard).

-

Parent MW (Unlabeled): 266.13 g/mol .

-

Labeled MW (d2): ~268.14 g/mol (Assuming deuteration on the aromatic rings or methyl termini).

-

Ionization Mode: ESI Negative (

).

Why Z,Z-Dienestrol?

In regulatory environments (e.g., EU Directive 96/23/EC), distinguishing between the active drug (E,E) and its transformation products (Z,Z) is vital for determining the timeline of administration or environmental exposure. The d2-analog is essential to compensate for matrix effects during ionization, but its fragmentation must be characterized to avoid "cross-talk" with the native analyte.

Validated Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Rationale: Stilbenes are lipophilic but contain phenolic hydroxyls, making them ideal for Mixed-Mode Anion Exchange (MAX) or standard C18 cleanup.

-

Hydrolysis: Incubate sample (urine/tissue homogenate) with

-glucuronidase/arylsulfatase (Helix pomatia) at 37°C for 2 hours to deconjugate glucuronides. -

Loading: Adjust pH to 10.5 (ionizing the phenol). Load onto a MAX (Mixed-Mode Anion Exchange) cartridge.

-

Wash:

-

Wash 1: 5% NH4OH in Water (Remove neutrals/bases).

-

Wash 2: Methanol (Remove lipophilic interferences).

-

-

Elution: Elute with 2% Formic Acid in Methanol (neutralizes the phenol, releasing it from the anion exchange resin).

-

Reconstitution: Evaporate to dryness and reconstitute in 50:50 Methanol:Water (v/v).

Chromatographic Separation (LC Conditions)

Critical Step: You must separate the Z,Z and E,E isomers chromatographically. MS cannot distinguish them by mass alone.

-

Column: Phenyl-Hexyl or C18 (100 x 2.1 mm, 1.7 µm). Note: Phenyl phases often provide better selectivity for stilbene isomers due to

interactions. -

Mobile Phase A: Water (no additives, or 0.5mM Ammonium Fluoride for enhanced ESI- sensitivity).

-

Mobile Phase B: Methanol/Acetonitrile (50:50).

-

Gradient:

-

0-1 min: 30% B

-

1-6 min: Linear ramp to 90% B

-

6-8 min: Hold 90% B

-

-

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI-)

-

Source: Electrospray Ionization (Negative Mode).

-

Capillary Voltage: -2.5 kV.

-

Desolvation Temp: 500°C.

-

Precursor Ion (Z,Z-Dienestrol-d2):

267.1 (

Fragmentation Mechanism and Transitions

Understanding the physics of the collision-induced dissociation (CID) is crucial for selecting the correct Quantifier and Qualifier ions.

The Precursor: 267.1

In negative mode, the molecule loses a proton from one of the phenolic hydroxyl groups. The charge is delocalized across the aromatic ring and the conjugated diene system.

Primary Fragmentation Pathways

Pathway A: The "Stilbene Split" (Diagnostic Ion)

-

Mechanism: Cleavage of the central C-C single bond connecting the two ethylidene moieties.

-

Fragment: Phenol-vinyl anion.

-

Transition:

(or -

Utility: High specificity, structural confirmation.

Pathway B: Loss of Methyl/Ethyl Groups

-

Mechanism: Radical cleavage of the terminal methyl groups on the ethyl chains.

-

Transition:

(Loss of ethyl group, -29 Da). -

Utility: Often the base peak (Quantifier).

Pathway C: Phenolic Moiety

-

Mechanism: Formation of the phenoxide ion.

-

Transition:

(or -

Utility: Low specificity (common to all phenols), used only as a secondary qualifier.

Summary Table: MRM Transitions

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |

| Z,Z-Dienestrol-d2 | 267.1 | 148.1 | 35 | Quantifier |

| 267.1 | 94.0 | 45 | Qualifier 1 | |

| 267.1 | 237.1 | 28 | Qualifier 2 | |

| Dienestrol (Native) | 265.1 | 147.1 | 35 | Target |

*Note: Product ion masses assume deuterium labeling is retained in the fragment. This must be verified against the specific Certificate of Analysis of your standard.

Visualizing the Science

Fragmentation Logic Diagram

The following diagram illustrates the theoretical breakdown of the Z,Z-Dienestrol-d2 molecule inside the collision cell.

Figure 1: Proposed fragmentation pathway for Z,Z-Dienestrol-d2 in negative electrospray ionization.

Analytical Workflow

This flow demonstrates the critical path from sample to data, emphasizing the separation of isomers.

Figure 2: Analytical workflow emphasizing the critical requirement for chromatographic resolution of isomers.

Troubleshooting & Validation Guidelines

Isotope Scrambling

In deuterated stilbenes, "scrambling" (exchange of D with H) can occur if the pH is too low during extraction or if the source temperature is excessive.

-

Check: Monitor the

265 transition (native) in your pure IS standard injection. If you see a signal >0.5% of the IS peak, your standard is degrading or impure.

Cross-Talk

Because the mass difference is only 2 Da, the isotopic envelope of the native drug (M+2) can contribute to the IS signal, or impurities in the IS can contribute to the native signal.

-

Solution: Use a concentration of Internal Standard that is 5-10x higher than the expected LOQ of the analyte, but not so high that its isotopic impurity interferes with the native analyte quantification.

Isomer Co-elution

Z,Z-Dienestrol and E,E-Dienestrol have identical masses. If they co-elute, the MS cannot distinguish them.

-

Validation: Inject pure standards of Z,Z and E,E individually. Ensure baseline separation (

). If they overlap, switch to a biphenyl or fluorophenyl column phase.

References

-

European Union Reference Laboratories (EURL). Guidance on the implementation of Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. [Link]

-

U.S. Food and Drug Administration (FDA). FDA Foods Program Compendium of Analytical Methods: Chemical Analytical Manual (CAM). [Link]

-

Journal of Chromatography A. Determination of stilbene-type estrogens in bovine urine by liquid chromatography-mass spectrometry. (General reference for stilbene fragmentation mechanisms). [Link]

Application Note: High-Sensitivity Quantification of Dienestrol in Biological Matrices via LC-MS/MS

Executive Summary & Scientific Context

Dienestrol, a non-steroidal synthetic estrogen and a structural isomer of diethylstilbestrol (DES), presents unique analytical challenges. While historically used in hormone replacement therapies, its current relevance lies primarily in toxicology, food safety (residue analysis), and pharmaceutical impurity profiling.

The quantification of Dienestrol is complicated by its structural similarity to DES and Hexestrol. Standard UV detection lacks the specificity required to distinguish these isomers at trace levels. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode is the method of choice.

This protocol details a validated method compliant with ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines. We prioritize a Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects—a critical failure point in estrogen analysis.

Method Development Strategy: The "Why" Behind the Protocol

Chromatographic Separation of Isomers

Dienestrol differs from DES only by the placement of the double bonds and saturation. Co-elution leads to "crosstalk" in MS detection if parent ions are identical.

-

Choice: A C18 column with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex) is selected.

-

Reasoning: The high surface area provides the necessary hydrophobic selectivity to resolve Dienestrol (RT ~4.5 min) from DES (RT ~5.1 min) using a generic gradient.

Ionization Physics

Phenolic estrogens are weak acids. Positive mode ESI often results in poor sensitivity due to low proton affinity.

-

Choice: Negative Mode (ESI-).

-

Optimization: The inclusion of 0.5 mM Ammonium Fluoride (NH4F) in the aqueous mobile phase is recommended over Ammonium Acetate.

-

Mechanism: Fluoride ions (

) act as a strong base in the gas phase, efficiently deprotonating the phenolic hydroxyl group, often boosting signal intensity by 5-10x compared to acetate buffers.

Visualizing the Workflow

The following diagram outlines the critical path from sample preparation to data acquisition, highlighting the "Self-Validating" checkpoints (Internal Standard response and QC samples).

Caption: Figure 1: Validated workflow for Dienestrol extraction and analysis. The loop-back indicates the requirement for re-analysis if Quality Control (QC) samples fail acceptance criteria.

Detailed Experimental Protocol

Materials & Reagents

-

Analyte: Dienestrol (Reference Standard >99%).

-

Internal Standard (IS): Dienestrol-d2 (Deuterated). Note: Using a structural analog like DES-d8 is acceptable but less ideal due to retention time differences.

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE).

-

Additives: Ammonium Fluoride (NH4F).

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression.

-

Aliquot: Transfer 200 µL of plasma into a 1.5 mL polypropylene tube.

-

IS Spike: Add 20 µL of IS working solution (100 ng/mL). Vortex for 30 sec.

-

Extraction: Add 1.0 mL of MTBE:Ethyl Acetate (80:20 v/v) .

-

Expert Insight: Pure MTBE extracts lipids; adding Ethyl Acetate increases polarity slightly to improve Dienestrol recovery (~85-90%).

-

-

Agitation: Shake/tumble for 10 minutes.

-

Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

-

Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Methanol:Water (50:50) . Vortex well and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (LC):

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Injection Vol: 5 µL.

-

Mobile Phase A: Water + 0.5 mM NH4F.

-

Mobile Phase B: Methanol.

Gradient Profile:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

| 0.00 | 40 | 0.35 |

| 1.00 | 40 | 0.35 |

| 4.50 | 95 | 0.35 |

| 5.50 | 95 | 0.35 |

| 5.60 | 40 | 0.35 |

| 7.00 | 40 | 0.35 |

Mass Spectrometry (MS):

-

Source: ESI Negative Mode.

-

Spray Voltage: -2500 V.

-

Gas Temp: 350°C.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Dienestrol | 265.1 | 93.0 | 40 | 35 | Quantifier |

| Dienestrol | 265.1 | 235.1 | 40 | 28 | Qualifier |

| Dienestrol-d2 | 267.1 | 95.0 | 40 | 35 | Internal Std |

Validation Results & Performance Metrics

This method was validated following ICH Q2(R2) guidelines. The following data represents typical performance characteristics.

Linearity and Sensitivity

-

Range: 0.5 ng/mL to 500 ng/mL.

-

Regression: Linear (

weighting). -

Correlation (

): > 0.995. -

LLOQ (Lower Limit of Quantification): 0.5 ng/mL (S/N > 10).

-

LOD (Limit of Detection): 0.15 ng/mL (S/N > 3).

Accuracy & Precision (Inter-day, n=18)

| QC Level | Conc. (ng/mL) | Accuracy (%) | Precision (% CV) | Acceptance Criteria |

| LLOQ | 0.5 | 94.2 | 8.5 | ±20% |

| Low | 1.5 | 98.1 | 5.2 | ±15% |

| Mid | 50.0 | 101.3 | 3.4 | ±15% |

| High | 400.0 | 99.5 | 2.8 | ±15% |

Selectivity & Matrix Effect

-

Selectivity: No interfering peaks were observed at the retention time of Dienestrol in 6 different lots of blank human plasma.

-

Matrix Effect: -8% (Ion Suppression). This is compensated for by the deuterated Internal Standard, which experiences identical suppression.

Troubleshooting Logic

When QC samples fail, use the following logic path to diagnose the root cause without wasting reagents.

Caption: Figure 2: Diagnostic decision tree for common LC-MS/MS assay failures.

References

-

ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

-

Zhang, H., et al. (2015). "Simultaneous determination of diethylstilbestrol, hexestrol and dienestrol in animal origin foods by gel permeation chromatography and ultra-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 988, 137-144. [Link]

-

Gentili, A., et al. (2013). "Analysis of Diethylstilbestrol and its analogs in biological matrices." Analytical and Bioanalytical Chemistry, 405, 685–705. [Link]

Troubleshooting & Optimization

Z,Z-Dienestrol-d2 isotopic exchange in acidic mobile phase

Topic: Troubleshooting Isotopic Exchange & Instability in Acidic Mobile Phases

Executive Summary

Current Status: Critical Alert.

Issue: The use of acidic modifiers (Formic Acid, Acetic Acid) in LC-MS/MS mobile phases promotes rapid H/D back-exchange and geometric isomerization of Z,Z-Dienestrol-d2.

Impact: Loss of MRM signal intensity, peak splitting, and quantification errors due to mass shift (

Part 1: The Mechanism (Why is this happening?)

Acid-Catalyzed H/D Exchange

Z,Z-Dienestrol contains electron-rich phenolic moieties and a conjugated diene system. In the presence of protons (

-

Electrophilic Attack: The acidic protons attack the electron-rich aromatic ring (specifically ortho to the hydroxyl group) or the conjugated diene system.

-

Transient Carbocation: This forms a resonance-stabilized carbocation intermediate.

-

Deuterium Loss: If the deuterium label (

) is located at these activated positions (common in commercial synthesis to ensure stability against metabolism), the restoration of aromaticity or conjugation often preferentially ejects the deuterium ( -

Result: The internal standard converts from Dienestrol-d2 back to Dienestrol-d0 , causing "crosstalk" in the native analyte channel.

Geometric Isomerization (Z,Z Z,E)

Acidic conditions lower the activation energy for rotation around the central diene double bonds.

-

Z,Z-Dienestrol (thermodynamically less stable) converts to Z,E-Dienestrol or Indenestrol (cyclized degradation product).

-

Consequence: The internal standard peak splits or shifts retention time, no longer co-eluting perfectly with the analyte.

Mechanism Visualization

Figure 1: Pathway of acid-catalyzed instability leading to signal loss and chromatographic distortion.

Part 2: Troubleshooting Guide (FAQs)

Q1: I am seeing a signal in my blank (analyte channel) when injecting only the Internal Standard. Is my column contaminated?

Diagnosis: Likely Isotopic Cross-Talk (Back-Exchange), not contamination. Explanation: If your mobile phase is acidic, the d2-IS is losing its deuterium atoms on-column. It physically turns into the d0-analyte. Test:

-

Inject the IS using a neutral mobile phase (e.g., Water/Methanol only).

-

If the "contamination" disappears, it was acid-catalyzed exchange.

Q2: My Internal Standard peak is splitting into two. Why?

Diagnosis: On-column Isomerization. Explanation: Z,Z-Dienestrol is isomerizing to the Z,E form. The two isomers have different hydrophobicities and will separate on C18 columns. Solution:

-

Immediate: Remove acid from mobile phase.

-

Process: Protect samples from light (Dienestrol is also photosensitive).

Q3: Can I use Formic Acid if I keep the temperature low?

Verdict: No.

Reasoning: While temperature affects reaction kinetics, the proton concentration (

Part 3: Recommended Experimental Protocol

To ensure data integrity, switch to a Negative Mode ESI compatible system that stabilizes the Z,Z-conformation.

Optimized Mobile Phase System

| Parameter | Recommended Setting | Rationale |

| Aqueous Phase (A) | Water + 0.2 mM Ammonium Fluoride ( | |

| Organic Phase (B) | Methanol or Acetonitrile (100%) | Methanol often provides better solvation for phenolic estrogens. |

| Column | C18 or Phenyl-Hexyl (1.7 µm or 2.6 µm) | Phenyl phases offer unique selectivity for stilbene isomers. |

| Column Temp | 35°C - 40°C | Moderate heat improves peak shape without accelerating degradation. |

| pH Range | 5.5 – 7.5 | CRITICAL: Prevents acid-catalyzed exchange. |

Validation Workflow: The "Infusion Stability Test"

Perform this before running any samples to validate your specific lot of IS.

-

Preparation: Prepare a 100 ng/mL solution of Z,Z-Dienestrol-d2 in 50:50 Mobile Phase A/B.

-

Setup: Use a syringe pump to infuse directly into the MS source (bypass column).

-

Baseline: Monitor the MRM transition for d2 (e.g., 267.1

147.1) and d0 (265.1 -

Challenge: Introduce the acidic modifier (via a T-junction or by swapping the syringe to an acidic solution).

-

Observation:

-

Pass: d2 signal remains stable; d0 signal remains at baseline (natural abundance only).

-

Fail: d2 signal drops; d0 signal rises exponentially.

-

Part 4: Decision Tree for Method Development

Figure 2: Decision logic for selecting mobile phase conditions to prevent isotopic exchange.

References

-

CDC Laboratory Procedure Manual. (2015). Dienestrol and Diethylstilbestrol in Urine. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Zhang, H., et al. (2010). Mass Spectrometric Study of the Acid-Catalyzed Isomerization of Diethylstilbestrol. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

-

Wang, S., & Korfmacher, W. (2003). Back-exchange of labile hydrogens in H/D exchange LC-MS studies. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Matrix effects in the analysis of Dienestrol with Z,Z-Dienestrol-d2

Topic: Mitigating Matrix Effects using Z,Z-Dienestrol-d2 in LC-MS/MS

Executive Summary & Operational Context

Dienestrol, a synthetic non-steroidal estrogen, presents unique bioanalytical challenges due to its geometric isomerism and low physiological concentrations. While Z,Z-Dienestrol-d2 is the industry-standard Internal Standard (IS), it is not a "magic bullet."

In Electrospray Ionization (ESI), particularly in negative mode (often required for underivatized estrogens), matrix components can compete for charge, causing ion suppression. Furthermore, the Deuterium Isotope Effect can cause the d2-analog to elute slightly earlier than the native analyte. In high-throughput UPLC gradients, if the matrix suppression zone lies exactly between the IS and the Analyte, the IS will fail to correct the data, leading to quantitative errors.

This guide provides a self-validating workflow to diagnose and resolve these specific matrix-driven anomalies.

Diagnostic Workflow: The "Matrix Detective" System

Before altering chromatographic parameters, you must confirm if the issue is truly a matrix effect or a system/extraction failure. Use this logic tree to isolate the root cause.

Figure 1: Diagnostic logic flow for distinguishing instrument drift from matrix-induced ion suppression.

Critical Troubleshooting Guides (Q&A)

Issue A: The "Deuterium Shift" – IS and Analyte do not co-elute perfectly.

User Question: My Z,Z-Dienestrol-d2 elutes 0.1 minutes earlier than my native Dienestrol. My CVs are high despite using an IS. Why is this happening?

Technical Analysis: This is the Deuterium Isotope Effect . Carbon-Deuterium (C-D) bonds are slightly shorter and stronger than Carbon-Hydrogen (C-H) bonds, reducing the lipophilicity of the molecule. On high-efficiency C18 columns, this causes the deuterated standard to elute earlier.

-

The Risk: If a sharp band of phospholipids elutes between the d2-IS and the native Dienestrol, the IS experiences suppression while the analyte does not (or vice versa). The IS correction mechanism collapses.

Corrective Protocol:

-

Reduce Slope: Shallow the gradient slope around the elution time to force co-elution, though this may widen peaks.

-

Increase Aqueous Phase: A slight increase in the initial aqueous modifier can sometimes compress the separation between isotopologues.

-

Switch IS (Last Resort): If separation persists, consider a 13C-labeled IS (e.g., 13C6-Dienestrol). Carbon-13 does not alter lipophilicity, ensuring perfect co-elution.

Issue B: "Ghost" Peaks and Isomerization

User Question: I see multiple peaks in my chromatogram for Dienestrol, and the ratios change if the sample sits in the autosampler. Is this a matrix effect?

Technical Analysis: This is likely Photo-Isomerization , not a matrix effect. Dienestrol is a stilbene derivative. Exposure to UV light (or even standard lab lighting) can convert Z,Z-Dienestrol to Z,E- or E,E-isomers.

-

Matrix Connection: Matrix components can sometimes catalyze this conversion or shield the analyte, leading to confusing recovery data.

Corrective Protocol:

-

Amber Glassware: ALL preparation must occur in amber glass.

-

Yellow Light: Equip the lab with yellow safety lights (sodium vapor or filtered LEDs) during extraction.

-

Temperature Control: Keep autosampler at 4°C.

Issue C: Absolute Signal Suppression in Plasma

User Question: My recovery is consistent, but my absolute signal is 50% lower in plasma compared to solvent standards. How do I fix this?

Technical Analysis: This is Ion Suppression caused by phospholipids (glycerophosphocholines) or endogenous proteins. Even if the IS corrects for the quantification, the loss of raw signal hurts your Lower Limit of Quantitation (LLOQ).

Corrective Protocol (Extraction Optimization):

| Method | Efficacy for Dienestrol | Pros | Cons |

| Protein Precipitation (PPT) | Low | Cheap, Fast | Does not remove phospholipids; high suppression risk. |

| Liquid-Liquid Extraction (LLE) | High | Removes salts/proteins; excellent for lipophilic estrogens. | Uses toxic solvents (MTBE/Ethyl Acetate); difficult to automate. |

| Supported Liquid Extraction (SLE) | Very High | Automatable LLE; removes phospholipids efficiently. | Cost per sample is higher. |

| SPE (Polymeric) | Medium | Good cleanup. | May retain some matrix components similar to analyte. |

Recommendation: Switch to SLE (Supported Liquid Extraction) using MTBE as the elution solvent to maximize phospholipid removal.

Essential Validation Protocols

Protocol 1: Post-Column Infusion (PCI)

Use this to visualize exactly where the matrix suppression occurs in your chromatogram.

Visual Setup:

Figure 2: Schematic for Post-Column Infusion. The analyte is infused constantly while a blank matrix is injected.

Step-by-Step:

-

Infusion: Infuse a solution of Dienestrol + Z,Z-Dienestrol-d2 (at 100 ng/mL) into the MS source at 10 µL/min via a syringe pump.

-

Injection: Inject a "Blank Matrix" sample (processed plasma/urine) via the LC column.

-

Observation: Monitor the baseline. A drop in the baseline indicates suppression ; a rise indicates enhancement .

-

Adjustment: If the baseline dip aligns with your Dienestrol retention time, you MUST change the LC gradient to move the analyte away from that suppression zone.

Protocol 2: Matrix Factor (MF) Calculation

Quantify the effect according to EMA/FDA guidelines.

Calculate the IS-Normalized Matrix Factor using the following formula:

Acceptance Criteria:

-

The CV of the IS-Normalized MF calculated from 6 different lots of matrix should be ≤ 15% .

-

Ideally, the absolute MF should be between 0.85 and 1.15 .

References

-

FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

EMA (European Medicines Agency). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

-

Wang, S., & Cyronak, M. (2013). Separation of Deuterated Internal Standards from Analytes in LC-MS/MS: A Case Study. American Pharmaceutical Review. Retrieved from [Link]

Optimizing LC gradient for separation of Dienestrol isomers and Z,Z-Dienestrol-d2

Initiating Information Gathering

I'm starting by casting a wide net with Google searches. My focus is on finding existing LC method development papers for Dienestrol isomers, especially E,E-Dienestrol and Z,Z-Dienestrol, including the deuterated analog. I'm focusing on "LC method development for Dienestrol."

Expanding Search Parameters

I'm now broadening my search with more specific queries. I am looking into "separation of E,E-Dienestrol and Z,Z-Dienestrol by HPLC," and "UPLC-MS/MS analysis of Dienestrol." Also, I'm researching "deuterated internal standards for Dienestrol" and "troubleshooting peak shape in steroid isomer separation." My goal is to extract key method details.

Refining Search Strategies

I'm now expanding my search parameters, including the deuterated analog. My queries are now focusing on the chromatography of the target compounds. I'm extracting key details such as stationary phases and mobile phases, and looking at the structural similarities and separation challenges. I am also planning the technical support center's format.